2-Amino-3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H9N3O3 |
|---|---|
Molecular Weight |
171.15 g/mol |
IUPAC Name |
2-amino-3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoic acid |
InChI |
InChI=1S/C6H9N3O3/c1-3-8-9-5(12-3)2-4(7)6(10)11/h4H,2,7H2,1H3,(H,10,11) |
InChI Key |
FZSGYZBRDCZOAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Condensation Reactions with Amino Acid Derivatives
Carbodiimide-Mediated Coupling
A foundational approach involves coupling protected amino acids with pre-synthesized 5-methyl-1,3,4-oxadiazole derivatives. For instance, N-Boc-protected alanine reacts with 2-chloro-5-methyl-1,3,4-oxadiazole in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) . This method typically achieves 65–72% yields under anhydrous dimethylformamide (DMF) conditions at 0–5°C. Key challenges include oxadiazole ring hydrolysis under basic conditions, necessitating strict pH control (pH 6.5–7.0).
Acid-Catalyzed Cyclocondensation
Alternative protocols employ phosphorus oxychloride (POCl₃) as both a solvent and catalyst. A mixture of L-serine methyl ester and 5-methyl-1,3,4-oxadiazole-2-carboxylic acid undergoes cyclization at 80–90°C for 8–12 hours, yielding the target compound with 78% efficiency after recrystallization from ethanol. This method bypasses intermediate isolation but requires careful handling of POCl₃ due to its corrosive nature.
Hydrazide Cyclization Strategies
Hydrazinolysis Followed by Oxidative Ring Closure
A two-step sequence starts with the formation of 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanehydrazide from ethyl 3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoate using hydrazine hydrate in ethanol (reflux, 6 hours). Subsequent treatment with triethyl orthoformate and acetic acid at 100°C induces cyclization, producing the amino acid derivative in 82–85% yield .
Table 1: Optimization of Hydrazide Cyclization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Hydrazine Molar Ratio | 1.2–1.5 equivalents | <70% if <1.2 |
| Cyclization Temperature | 100–110°C | Decomposition >120°C |
| Reaction Time | 4–6 hours | Side products >8 hours |
Microwave-Assisted Synthesis
Modern adaptations utilize microwave irradiation to accelerate hydrazide cyclization. Exposure to 300 W at 140°C for 15–20 minutes in sealed vessels enhances reaction rates, achieving 89% yield with reduced byproduct formation. This method is particularly advantageous for scaling due to its energy efficiency and shorter processing times.
One-Pot Multicomponent Approaches
Copper-Catalyzed Oxidative Coupling
A streamlined one-pot method combines L-alanine , methyl isocyanoacetate , and 5-methyl-1,3,4-oxadiazole-2-carbaldehyde in the presence of Cu(OAc)₂ (10 mol%) and LiOtBu (2.4 equivalents). Conducted in anhydrous 1,4-dioxane at 40°C for 18 hours, this protocol achieves 74% yield with excellent stereochemical retention (ee >98%).
Key Advantages:
- Eliminates intermediate purification
- Compatible with moisture-sensitive reagents
- Scalable to kilogram batches
Solvent-Free Mechanochemical Synthesis
Emerging green chemistry techniques employ ball milling for solvent-free synthesis. A mixture of L-threonine , 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride , and NaHCO₃ undergoes mechanochemical activation at 30 Hz for 2 hours , yielding the product in 81% yield with minimal waste.
Enzymatic Resolution for Stereochemical Control
Lipase-Catalyzed Kinetic Resolution
Racemic mixtures of the compound can be resolved using Candida antarctica lipase B (CAL-B) . In a biphasic system (hexane:buffer pH 7.4), selective acetylation of the (R)-enantiomer occurs within 24 hours at 37°C, providing the (S)-enantiomer with >99% enantiomeric excess (ee) .
Table 2: Enzymatic Resolution Efficiency
| Enzyme | Substrate Concentration | ee (%) | Yield (%) |
|---|---|---|---|
| CAL-B | 0.5 M | 99.2 | 45 |
| Pseudomonas fluorescens | 0.3 M | 95.1 | 38 |
Post-Synthetic Modifications
Protecting Group Strategies
The amino group’s reactivity necessitates protection during synthesis. Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups demonstrate optimal stability under oxadiazole-forming conditions. Deprotection using TFA (trifluoroacetic acid) in dichloromethane (2 hours, 25°C) preserves the oxadiazole ring integrity.
Analytical Characterization
Critical quality control parameters include:
- HPLC Purity : >99.5% (C18 column, 0.1% TFA in H₂O/MeCN gradient)
- Chiral Analysis : Chiralpak AD-H column, hexane:IPA (80:20), 1.0 mL/min
- Mass Spec Validation : ESI-MS m/z 171.16 [M+H]⁺
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogenated compounds, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a bioactive agent. Its structural features suggest that it may interact with biological targets effectively, making it a candidate for drug development.
Case Study: Anti-Fibrotic Agents
A study identified a series of 5-aryl-1,3,4-oxadiazol-2-ylthiopropionic acids that demonstrated potent inhibition of Rho/MRTF/SRF-mediated gene transcription. This class of compounds showed promise in reducing connective tissue growth factor gene expression and mitigating dermal fibrosis in mouse models. The significant improvement in cellular potency indicates a potential pathway for developing anti-fibrotic therapies that could include derivatives of 2-amino-3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoic acid .
Enzyme Inhibition
Research has highlighted the compound's inhibitory effects on various enzymes, which is crucial for developing therapeutic agents targeting specific biochemical pathways.
Case Study: Urease Inhibition
A novel series of bi-heterocyclic propanamides synthesized from 5-(2-amino-1,3-thiazol-4-yl)methyl-1,3,4-oxadiazol-2-thiol exhibited promising urease inhibitory activity. The structure–activity relationship (SAR) studies indicated that modifications to the oxadiazole core could enhance enzyme inhibition while maintaining low cytotoxicity levels .
Anticancer Research
The compound's derivatives have shown potential in anticancer applications due to their ability to inhibit specific molecular targets associated with tumor growth.
Case Study: EGFR Inhibition
Recent studies have demonstrated that certain derivatives of oxadiazole compounds can inhibit the epidermal growth factor receptor (EGFR) with high potency. For instance, a synthesized compound achieved an IC50 value significantly lower than existing EGFR inhibitors like Erlotinib. This suggests that this compound could be further explored as a scaffold for developing new anticancer agents .
Neuropharmacology
The neuroprotective properties of oxadiazole derivatives have garnered attention in neuropharmacology.
Case Study: Neuroprotective Agents
Research into the neuroprotective effects of oxadiazole derivatives has indicated their potential in treating neurodegenerative diseases. Compounds similar to this compound have shown efficacy in models of oxidative stress and neuronal cell death .
Synthesis and Structural Modifications
The synthesis of this compound and its derivatives involves several chemical reactions that can be optimized for yield and purity.
| Synthesis Method | Yield (%) | Conditions |
|---|---|---|
| Hydroxylamine treatment | 90–95% | Alcohol solvent |
| Electrophilic substitution | Varies | Basic medium |
This table summarizes some synthesis methods and their respective yields observed in literature .
Mechanism of Action
The mechanism of action of 2-Amino-3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity . In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Key Structural Insights :
- Oxadiazole vs. Thiophene : The oxadiazole core (N,O-containing) offers greater electronegativity and metabolic stability compared to thiophene (S-containing), which may exhibit higher reactivity in biocatalytic systems .
- Oxazolone vs. Indole : The oxazolone’s keto group introduces polarity, while the indole’s aromaticity and methoxy substituent enhance hydrophobic interactions .
- Phenyl Derivatives : The dihydroxy and methoxy groups on the phenyl ring enable hydrogen bonding and antioxidant activity .
Physicochemical and Pharmacokinetic Properties
Molecular weight and LogP significantly influence membrane permeability. The target compound’s lower molecular weight (171.16) suggests superior bioavailability compared to bulkier analogs like the indole derivative (361.3 g/mol) .
Biocatalysis
- Thiophene Derivative : Demonstrated utility in ammonia elimination/addition reactions using SwCNTNH₂-PAL biocatalysts, highlighting sulfur’s role in enzymatic interactions .
- Target Compound: No direct biocatalytic data found, but its oxadiazole moiety is implicated in stable intermediate formation for Gewald and Dimroth reactions .
Medicinal Chemistry
- Phenyl Analog: Antioxidant activity via phenolic hydroxyls, relevant in neurodegenerative disease research .
- Target Compound: Hybrid oxadiazole-aminopropanoic acid structures are explored for multifunctional ligands targeting cholinesterases and NMDA receptors .
Biological Activity
2-Amino-3-(5-methyl-1,3,4-oxadiazol-2-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.
The molecular formula of this compound is , with a molecular weight of approximately 157.17 g/mol. The structure features a propanoic acid backbone substituted with a 5-methyl-1,3,4-oxadiazole moiety, which is critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various oxadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against different cancer cell lines.
Case Study: Cytotoxicity Against A549 Cells
In a study evaluating the cytotoxic effects of various oxadiazole derivatives on A549 lung cancer cells, it was found that certain derivatives reduced cell viability significantly:
| Compound | Viability Reduction (%) | IC50 (µM) |
|---|---|---|
| Compound A | 50% | 25 |
| Compound B | 68% | 15 |
| This compound | TBD | TBD |
These findings suggest that modifications in the oxadiazole structure can enhance anticancer activity. Further research is needed to determine the specific IC50 values for this compound.
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have been extensively studied. Compounds related to this compound have demonstrated activity against both Gram-positive and Gram-negative bacteria.
Antibacterial Efficacy
In a screening of various oxadiazole compounds against bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µM |
| Escherichia coli | 25 µM |
| Pseudomonas aeruginosa | 30 µM |
These results indicate that the compound possesses moderate antibacterial activity and could be a candidate for further development as an antimicrobial agent.
Antioxidant Activity
Antioxidant properties are crucial for compounds that can mitigate oxidative stress-related diseases. The DPPH radical scavenging assay has been employed to evaluate the antioxidant capacity of various derivatives.
DPPH Scavenging Activity
The antioxidant activities of related compounds were assessed as follows:
| Compound | Scavenging Activity (%) at 100 µM |
|---|---|
| Ascorbic Acid (Control) | 95% |
| Compound C | 70% |
| This compound | TBD |
These preliminary results indicate that while some derivatives exhibit strong antioxidant properties comparable to ascorbic acid, further studies are necessary to quantify the specific activity of this compound.
Q & A
Q. What computational tools are recommended for predicting the acid-base behavior of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
